Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Description
Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a pyridine moiety and a cyclohexylcarbamate group. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. The 1,2,4-oxadiazole ring is a key pharmacophore known for its bioisosteric properties, often improving metabolic stability and binding affinity in drug candidates . This compound is structurally analogous to intermediates in kinase inhibitor synthesis, as seen in patents targeting sphingosine kinase and other therapeutic enzymes .
Properties
IUPAC Name |
tert-butyl N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-17(2,3)24-16(23)21-18(9-5-4-6-10-18)15-20-14(22-25-15)13-8-7-11-19-12-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRBRQAGTSDVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.42 g/mol
- CAS Number : Not available in the search results but can be referenced as 1053656-62-4.
The compound features a tert-butyl group attached to a cyclohexyl moiety, which is further linked to a 1,2,4-oxadiazol moiety substituted with a pyridine ring. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar oxadiazol and pyridine functionalities often interact with biological targets involved in various signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of enzyme activity or receptor interactions.
Inhibition of Enzyme Activity
Another area of interest is the inhibition of α/β-hydrolase domain (ABHD) enzymes, which play critical roles in lipid metabolism and signaling pathways. Compounds with structural analogies have been shown to selectively inhibit these enzymes, leading to alterations in cellular lipid profiles . It is plausible that this compound may exhibit similar inhibitory effects.
Study on Similar Compounds
In a recent study focusing on the biological activity of oxadiazole derivatives, researchers reported that compounds with similar structures demonstrated effective inhibition of cancer cell proliferation in vitro. The study utilized various assays to assess cell viability and apoptosis markers . While direct evidence for this compound was not presented, the findings provide a compelling rationale for further investigation into this compound's potential therapeutic applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can be contextualized against related compounds, focusing on substituent effects, synthetic yields, and biological relevance.
Key Findings
Substituent Impact on Bioactivity :
- The pyridin-3-yl group in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to methyl (QV-4128) or indole (5j–5m) substituents. Indole-based analogs (e.g., 5j) show high potency in sphingosine kinase (SphK) inhibition due to their bulky, hydrophobic side chains .
- Methyl-substituted oxadiazoles (e.g., QV-4128) exhibit lower steric demand, favoring synthetic accessibility but reduced target specificity .
Synthetic Challenges :
- Long alkyl chains (e.g., dodecyl in 5j) improve lipophilicity but reduce reaction yields (e.g., 5l: 15% yield) due to purification difficulties .
- The tert-butyl carbamate group in the target compound and QV-4128 ensures stability during multi-step syntheses, as seen in intermediates for kinase inhibitors (–4).
Physicochemical Properties :
- Pyridine-containing analogs are expected to have higher aqueous solubility than indole derivatives (logP reduction by ~0.5–1.0 units).
- Indole-based compounds (5j–5m) show broad NMR shifts (δ 7.0–8.5 ppm in $^1$H NMR) indicative of aromatic stacking, whereas methyl-substituted oxadiazoles (QV-4128) exhibit simpler spectra .
Q & A
Q. What controls are essential in biological assays to ensure specificity of activity?
- Answer : Include:
- Negative controls : Vehicle (DMSO) and scrambled/structurally unrelated compounds.
- Positive controls : Known inhibitors/agonists of the target (e.g., staurosporine for kinases).
- Counter-screens : Test against off-target proteins to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
